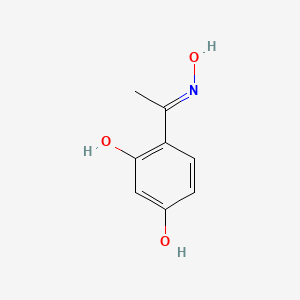
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime
Descripción general
Descripción
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical structure. This article delves into the biological activities associated with this compound, including its antioxidant properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉NO₃, and it features a phenolic structure with two hydroxyl groups and an oxime functional group. This configuration allows for diverse interactions with biological targets, influencing its reactivity and biological activity.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage and may play a role in preventing various diseases linked to oxidative stress.
2. Anticancer Activity
Studies have shown that compounds related to this compound possess anticancer properties . For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. One study reported that certain oxime derivatives demonstrated cytotoxic effects on HeLa cells, with IC₅₀ values indicating potent antiproliferative activity. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with target enzymes or receptors.
- Redox Reactions : The compound may participate in redox reactions, altering the activity of specific biological pathways.
- Enzyme Inhibition : Some studies suggest potential inhibition of enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Study 1: Antioxidant Activity
A study examining the antioxidant capacity of this compound found that it effectively reduced oxidative stress markers in vitro. The compound was tested against standard antioxidants, showing comparable or superior efficacy in scavenging free radicals.
Case Study 2: Anticancer Effects
In a comparative study involving several oxime derivatives, this compound exhibited notable cytotoxicity against cancer cell lines such as HepG2 and K562. The results indicated that the compound could induce apoptosis through the activation of caspase pathways.
Data Summary
Propiedades
IUPAC Name |
4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRUMXSHZSJGM-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















